![molecular formula C25H24N8O4 B15075262 N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)
N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-nitrophenyl)-2-furaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a nitrophenyl group, a furaldehyde moiety, a benzylamino group, a morpholinyl ring, and a triazinyl hydrazone linkage. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-2-furaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 5-(4-nitrophenyl)-2-furaldehyde through the nitration of 2-furaldehyde followed by the introduction of the nitrophenyl group. Subsequently, the compound undergoes a condensation reaction with [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazine under controlled conditions to form the final hydrazone product. The reaction conditions generally involve the use of solvents such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-nitrophenyl)-2-furaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The furaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-nitrophenyl)-2-furaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 5-(4-nitrophenyl)-2-furaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can catalyze various chemical reactions. Additionally, the nitrophenyl and furaldehyde groups can participate in redox reactions, contributing to its biological activity. The morpholinyl ring enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitrophenyl anthranilate: Similar in structure due to the presence of the nitrophenyl group.
4-fluorobenzoic acid [5-nitro-2-furanyl]methylene-hydrazide: Shares the furaldehyde and hydrazone linkage.
Uniqueness
5-(4-nitrophenyl)-2-furaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the triazinyl hydrazone linkage, in particular, distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C25H24N8O4 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
4-N-benzyl-6-morpholin-4-yl-2-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H24N8O4/c34-33(35)20-8-6-19(7-9-20)22-11-10-21(37-22)17-27-31-24-28-23(26-16-18-4-2-1-3-5-18)29-25(30-24)32-12-14-36-15-13-32/h1-11,17H,12-16H2,(H2,26,28,29,30,31)/b27-17+ |
InChI-Schlüssel |
BLVWNWPRWFIJHT-WPWMEQJKSA-N |
Isomerische SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])NCC5=CC=CC=C5 |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])NCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
![2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)
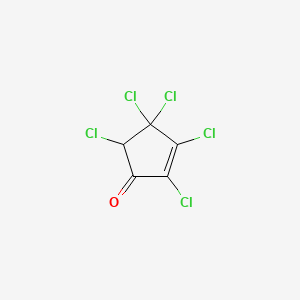
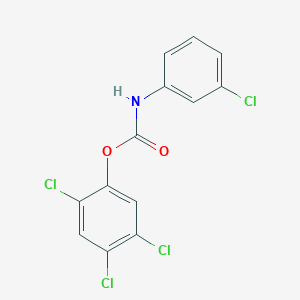
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)
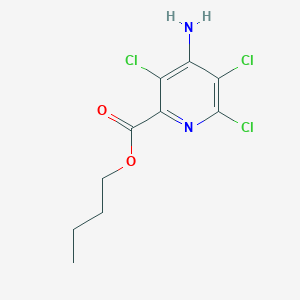
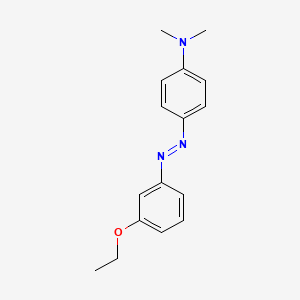

![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)
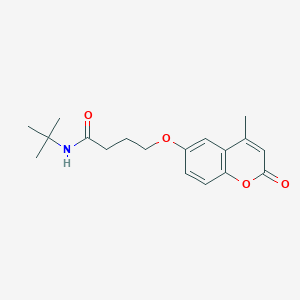

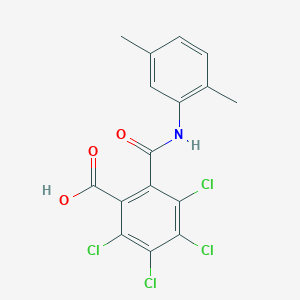
![4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B15075241.png)
